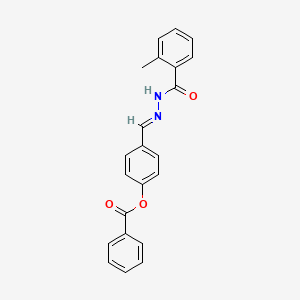

(E)-4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl benzoate

Description

(E)-4-((2-(2-Methylbenzoyl)hydrazono)methyl)phenyl benzoate is a hydrazone derivative featuring a benzoate ester core linked to a 2-methylbenzoyl-substituted hydrazone moiety. Its structure comprises a phenyl benzoate group connected via an (E)-configured hydrazone bond to a 2-methylbenzoyl unit. This compound belongs to a class of Schiff base derivatives widely studied for their biological activities, liquid crystalline properties, and applications in materials science . The synthesis of such compounds typically involves the condensation of a hydrazide (e.g., 2-methylbenzoyl hydrazide) with an aldehyde-bearing benzoate ester under acidic catalysis, followed by recrystallization for purification .

Properties

IUPAC Name |

[4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c1-16-7-5-6-10-20(16)21(25)24-23-15-17-11-13-19(14-12-17)27-22(26)18-8-3-2-4-9-18/h2-15H,1H3,(H,24,25)/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJRMTISYVELHW-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl benzoate typically involves the condensation of 2-methylbenzoyl hydrazine with 4-formylbenzoic acid, followed by esterification with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazone linkage, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl benzoate is C22H18N2O3, with a molecular weight of 358.4 g/mol. The compound features a hydrazone group and two benzoyl moieties, which contribute to its reactivity and stability in different environments .

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that hydrazone derivatives exhibit promising anticancer properties. The unique structure of this compound allows it to interact with biological targets effectively. For instance, hydrazones can act as inhibitors of specific enzymes involved in cancer cell proliferation .

Case Study:

A study demonstrated that similar hydrazone compounds could inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties:

Hydrazone compounds have also shown antimicrobial activity against various pathogens, including bacteria and fungi. This compound's ability to form stable complexes with metal ions may enhance its efficacy as an antimicrobial agent .

Materials Science

Photophysical Properties:

The presence of aromatic rings in this compound contributes to its photophysical characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs). The compound's ability to absorb and emit light can be harnessed in optoelectronic devices .

Synthesis of Novel Materials:

Due to its reactive functional groups, this compound can serve as a precursor for synthesizing novel polymers and materials with tailored properties. Its application in creating advanced materials for electronics or coatings is an area of ongoing research .

Biochemical Applications

Bioconjugation:

The hydrazone moiety allows for bioconjugation applications, where it can be used to link biomolecules such as proteins or nucleic acids to various substrates. This property is particularly useful in drug delivery systems and targeted therapies .

In vitro Studies:

Future research should focus on the in vitro assessment of this compound's biological activity. Understanding its interactions at the cellular level will be crucial for determining its therapeutic potential .

Mechanism of Action

The mechanism of action of (E)-4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in its biological activity by facilitating cellular uptake or interaction with lipid membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of (E)-4-((2-(2-Methylbenzoyl)hydrazono)methyl)phenyl benzoate and Analogs

*Calculated based on molecular formula C₂₃H₂₀N₂O₃.

Key Observations :

- The 2-methylbenzoyl group in the target compound provides moderate electron-donating effects compared to electron-withdrawing nitro () or aromatic quinoline groups (), influencing its electronic and solubility profiles.

Key Observations :

- The target compound’s synthesis would likely mirror the high-yield (92%) method for quinoline analogs , given structural similarities.

- Nitro-substituted derivatives exhibit lower yields (69–78%), attributed to steric hindrance from nitro groups .

Spectroscopic Characterization

IR and NMR data for hydrazones reveal consistent patterns for imine (C=N) and carbonyl (C=O) groups:

Table 3: Spectral Data Comparison

Key Observations :

Key Observations :

- Its lack of long alkyl chains (cf. ) likely precludes liquid crystalline behavior.

Biological Activity

(E)-4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl benzoate, a compound characterized by its hydrazone functionality and aromatic structure, has been the subject of interest due to its potential biological activities. The molecular formula of this compound is C22H18N2O3, with a molecular weight of 358.4 g/mol. This article aims to explore the biological activity of this compound through various studies and findings.

The compound contains a central hydrazone group, which is known to exhibit various reactivities, including susceptibility to hydrolysis under acidic or basic conditions. The presence of aromatic rings suggests low solubility in water but higher solubility in organic solvents like dichloromethane and dimethylformamide.

Synthesis and Characterization

The synthesis of this compound can be achieved through a condensation reaction involving a 4-aminophenyl methyl ketone derivative and a 2-hydrazinomethylbenzoate derivative. Characterization techniques such as NMR and IR spectroscopy are critical for confirming the structure and purity of the synthesized compound.

Antimicrobial Activity

Hydrazone derivatives have shown promising antimicrobial properties. For instance, studies on structurally similar compounds have demonstrated significant inhibition against various bacterial strains, suggesting that this compound may exhibit similar effects .

Antioxidant Activity

The antioxidant capacity of hydrazone compounds is another area of interest. Some derivatives have been reported to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. This activity is often assessed using DPPH or ABTS assays .

Cytotoxicity Studies

Cytotoxicity assessments on related compounds reveal that certain hydrazone derivatives can induce cell death in cancer cell lines while sparing normal cells. For example, analogs tested in B16F10 murine melanoma cells exhibited varying degrees of cytotoxicity, which could be explored further for this compound .

Case Studies

- Study on Antimicrobial Properties :

-

Cytotoxicity in Cancer Cells :

- A comparative analysis was conducted on several hydrazone compounds, where their cytotoxic effects were evaluated in different cancer cell lines. The study found that specific structural modifications enhanced cytotoxicity, indicating that further research on this compound could yield valuable insights into its therapeutic potential .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Capacity | Cytotoxicity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | High |

| Compound C | Low | High | Moderate |

| This compound | TBD | TBD | TBD |

Future Research Directions

Further investigation into this compound should focus on:

- Conducting in vitro assays to evaluate its antimicrobial and cytotoxic properties.

- Exploring its mechanism of action at the molecular level.

- Assessing its safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl benzoate?

- Methodological Answer : Synthesis typically involves multi-step protocols, including hydrazone formation via condensation of 2-methylbenzoyl hydrazine with a benzaldehyde derivative, followed by esterification. Critical parameters include:

- Catalyst selection : Acidic (e.g., HCl) or basic conditions for imine formation .

- Reaction temperature : Controlled heating (60–80°C) to prevent side reactions like hydrolysis .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate the (E)-isomer .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of intermediates .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm hydrazone geometry (E/Z isomerism) and aromatic substitution patterns. For example, the (E)-isomer shows distinct imine proton shifts at δ 8.2–8.5 ppm .

- IR spectroscopy : Detection of C=O (ester: ~1720 cm⁻¹; hydrazone: ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- HRMS : Accurate mass determination (±0.001 Da) to verify molecular formula .

- Elemental analysis : CHNS data to validate purity (>95%) .

Q. How can researchers assess the purity of this compound for biological assays?

- Methodological Answer :

- HPLC with UV detection : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2%) .

- Melting point analysis : Sharp melting range (<2°C variation) indicates crystallinity and purity .

- DSC/TGA : Thermal stability profiles to detect solvent residues or decomposition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this hydrazone derivative?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen, methyl, or methoxy groups on the benzoyl/phenyl rings to assess electronic effects .

- Biological screening : Test analogs against targets (e.g., antimicrobial assays) and correlate activity with substituent Hammett constants or logP values .

- Computational modeling : DFT calculations to predict binding affinities with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

- Methodological Answer :

- Orthogonal validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm peak assignments .

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate under identical conditions (pH, temperature) .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 4-(2-pyridyl)benzaldehyde derivatives) to identify trends .

Q. How can mechanistic studies elucidate the compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., topoisomerases) using fluorometric methods .

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization via confocal microscopy .

- ROS detection : Use DCFH-DA probes to quantify oxidative stress induction in treated cells .

Q. What experimental designs are suitable for studying environmental degradation pathways?

- Methodological Answer :

- Photolysis/hydrolysis studies : Expose the compound to UV light (λ = 254 nm) or buffer solutions (pH 4–9) and monitor degradation via LC-MS .

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .

- QSAR modeling : Predict biodegradation half-lives using software like EPI Suite .

Q. How can theoretical frameworks guide research on this compound’s applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.